1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid
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Overview
Description
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring bearing a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-4-phenylcyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions need to be carefully controlled, including temperature and reaction time, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential irritant properties of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions include amines, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino group can later be deprotected under specific conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(Tert-butoxy)carbonyl]amino}methyl)cyclohexanecarboxylic acid .
- tert-Butoxycarbonyl L-His (Trt)-Aib-OH .
- 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid .
Uniqueness
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-7-5-11(6-8-12)16(13(18)19)9-4-10-16/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
ZMZKKPPHIAFVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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